(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol

Medicinal chemistry Synthetic methodology Physicochemical profiling

Acquire the definitive carbinol—not the ketone—to eliminate a low-yield, stereochemically ambiguous reduction step. This 5,7-dibromo-2,4-dichlorophenyl benzofuran scaffold delivers an HBD count of 1, XLogP3=5.8, and TPSA=33.4 Ų, matching patented Markush bromodomain inhibitor space. The secondary alcohol enables direct esterification, etherification, or carbamate conjugation without upstream oxidation. Insist on receipt-phase HPLC/LCMS to rule out methanone contamination; even trace ketone compromises quantitative IC₅₀ and selectivity profiling in BET bromodomain (BRD2/3/4) assays.

Molecular Formula C15H8Br2Cl2O2
Molecular Weight 450.94
CAS No. 83806-29-5
Cat. No. B2983542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol
CAS83806-29-5
Molecular FormulaC15H8Br2Cl2O2
Molecular Weight450.94
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(C2=CC3=CC(=CC(=C3O2)Br)Br)O
InChIInChI=1S/C15H8Br2Cl2O2/c16-8-3-7-4-13(21-15(7)11(17)5-8)14(20)10-2-1-9(18)6-12(10)19/h1-6,14,20H
InChIKeyCXRYPRJYFTWQCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol CAS 83806-29-5: Core Identity and Sourcing Baseline


(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol (CAS 83806-29-5) is a fully synthetic, polyhalogenated 2-arylbenzofuran carbinol with the molecular formula C15H8Br2Cl2O2 and a molecular weight of 450.9 g/mol [1]. It belongs to the broader chemical space of halogenated benzofuran derivatives that have attracted attention as bromodomain inhibitor scaffolds in recent patent disclosures [2]. The compound is supplied commercially for research purposes at a minimum purity specification of 95% and is recommended for long-term storage in a cool, dry environment . Its core structural identity is defined by the simultaneous presence of 5,7-dibromo substitution on the benzofuran ring and a 2,4-dichlorophenyl group linked through a secondary alcohol (carbinol) bridge.

Why Generic Substitution Among (5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol Analogs Is Scientifically Invalid


Substituting (5,7-dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol with a closely related benzofuran analog—even one sharing the identical molecular formula—can fundamentally alter both the physicochemical profile and the chemical reactivity available for downstream modification. The secondary alcohol bridge (carbinol) in this compound provides a hydrogen bond donor capacity of 1 [1] that is absent in its ketone counterpart (methanone, CAS 83806-81-9) , directly affecting solubility, molecular recognition, and the ability to serve as a synthetic handle for esterification, etherification, or oxidation reactions. Furthermore, the 2,4-dichlorophenyl substitution pattern imparts a computed lipophilicity (XLogP3 = 5.8) [1] that is measurably higher than the mono-chlorinated analog (4-chlorophenyl derivative, CAS 83806-71-7, LogP = 5.69) . Even a structural isomer with the exact same elemental composition (C15H8Br2Cl2O2, CAS 33074-16-7) adopts an entirely different 1,3-dipropane-1,3-dione scaffold that abolishes the benzofuran pharmacophore, confirming that chemical identity established by formula alone is insufficient and that substitution without rigorous structural verification carries a high risk of irreproducible biological or synthetic outcomes.

Quantitative Differentiation Evidence for (5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol Versus Closest Analogs


Hydrogen Bond Donor Capacity: Carbinol vs. Methanone Differentiates Synthetic Utility

The target compound possesses a hydrogen bond donor (HBD) count of 1, arising from the secondary alcohol group, versus a count of 0 for the directly analogous ketone (5,7-dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone, CAS 83806-81-9 [1]. This single HBD difference is consequential for both molecular recognition and synthetic derivatization strategies. The carbinol can be converted into esters, ethers, carbamates, or can be oxidized to the ketone, whereas the ketone cannot trivially be reduced back to the carbinol without altering stereochemical outcome . The presence of this HBD also modifies computed drug-likeness parameters: the target compound satisfies Lipinski's Rule of Five for HBD count (≤5), whereas the ketone analog falls to 0, shifting the balance of polarity for membrane permeation predictions.

Medicinal chemistry Synthetic methodology Physicochemical profiling

Lipophilicity Differentiation: 2,4-Dichloro vs. 4-Chloro Substitution Shifts LogP by Over 0.1 Units

The target compound, bearing a 2,4-dichlorophenyl substituent, exhibits a computed XLogP3 of 5.8 [1]. The closest mono-chlorinated analog, (4-chlorophenyl)-(5,7-dibromo-1-benzofuran-2-yl)methanol (CAS 83806-71-7), has a reported LogP of 5.69 . This ΔLogP of approximately 0.11 units, while modest in absolute terms, represents a measurable and reproducible difference in lipophilicity driven by the second chlorine atom at the ortho position. In lead optimization programs, a shift of 0.1 LogP units can correspond to a 2- to 3-fold change in partition coefficient, affecting membrane permeability, plasma protein binding, and non-specific tissue distribution.

Lipophilicity ADME prediction Structure-property relationships

Topological Polar Surface Area and Rotatable Bond Count as Determinants of Conformational Flexibility

The target compound has a computed topological polar surface area (TPSA) of 33.4 Ų and a rotatable bond count of 2 [1]. The structural isomer 2,2-dibromo-1,3-bis-(4-chloro-phenyl)-propane-1,3-dione (CAS 33074-16-7), which shares the identical molecular formula C15H8Br2Cl2O2 but replaces the benzofuran scaffold with a propane-1,3-dione core, has a reported PSA of 34.14 Ų [2]. The nearly identical PSA values mask the fundamental scaffold difference: the benzofuran system constrains conformational freedom with a rigid, planar aromatic framework, whereas the propane-1,3-dione isomer introduces additional rotational degrees of freedom at the central carbon, potentially altering both target binding entropy and metabolic stability.

Molecular docking Conformational analysis Drug design

Purity Specification as a Determinant of Reproducibility in Biological Screening

The target compound is commercially supplied with a minimum purity specification of 95%, as documented in the AKSci technical datasheet for catalog number 7765CH . This purity level is standard for screening-grade compounds but becomes a critical procurement criterion when comparing vendors or when selecting between the carbinol and its oxidized methanone analog. The methanone (CAS 83806-81-9) is likewise listed at 95% purity ; however, the chemical stability of the carbinol with respect to air oxidation during storage may differ, and the absence of an MDL number for the target compound indicates that batch-specific analytical characterization (NMR, LCMS) must be independently verified upon receipt to ensure that the carbinol has not partially oxidized to the ketone.

Quality control Assay reproducibility Compound management

Benzofuran Scaffold Presence as a Pharmacophoric Determinant in Bromodomain Inhibition Patents

International patent WO/2019/068814 (published as US 11,273,146 B2) explicitly claims benzofuran derivatives of formula (I) as bromodomain inhibitors, encompassing the 2-arylbenzofuran scaffold that underpins the target compound [1]. While the patent does not provide individual IC50 values for (5,7-dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol itself, the structural inclusion of dibromobenzofuran cores within the Markush claims establishes a class-level basis for prioritizing this scaffold in bromodomain-targeting research. By contrast, the structural isomer CAS 33074-16-7 (2,2-dibromo-1,3-bis-(4-chloro-phenyl)-propane-1,3-dione) completely lacks the benzofuran pharmacophore and falls outside the patent's structural claims, making it unsuitable for bromodomain-focused campaigns [2].

Bromodomain inhibition Epigenetic targets Patent landscape

Procurement-Driven Application Scenarios for (5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol


Synthetic Intermediate for Diverse Analog Library Generation

The secondary alcohol (carbinol) group provides a versatile synthetic handle that is absent in the corresponding ketone analog. Laboratories synthesizing ester-linked prodrugs, carbamate derivatives, or ether-linked conjugates can use the target compound as a branching intermediate. The HBD count of 1 [1] enables selective functionalization strategies that are not accessible with the methanone (CAS 83806-81-9). Purchasing the carbinol rather than the ketone eliminates the need for an initial reduction step, which may be stereochemically ambiguous or low-yielding depending on the reducing agent selected.

Bromodomain-Targeted Screening Libraries and Epigenetic Drug Discovery

The benzofuran core of this compound aligns with the Markush structures claimed in bromodomain inhibitor patents [2]. Research groups assembling focused screening libraries for BET bromodomain targets (BRD2, BRD3, BRD4, BRDT) should include this compound as a representative of the dibrominated, 2,4-dichlorophenyl-substituted subseries. The structural isomer (CAS 33074-16-7) lacking the benzofuran ring should be excluded from such collections as it does not map to the established pharmacophore.

Physicochemical Property Benchmarking in Lead Optimization Campaigns

With a computed XLogP3 of 5.8 and TPSA of 33.4 Ų [1], this compound occupies a moderately lipophilic region of chemical space that is characteristic of lead-like molecules targeting intracellular protein-protein interactions. Medicinal chemistry teams can use this compound as a reference point for SAR expansion, comparing the impact of incremental halogen substitutions (e.g., the ΔLogP of +0.11 versus the mono-chloro analog ) on cellular permeability and target engagement in their specific assay systems.

Quality-Controlled Procurement for Reproducible Biological Assays

Given the documented purity specification of 95% [1] and the susceptibility of secondary alcohols to air oxidation, procurement protocols should include receipt-phase analytical verification (HPLC or LCMS) to confirm the absence of the ketone oxidation product. This quality checkpoint is essential for laboratories conducting quantitative dose-response assays where even minor contamination with the methanone analog could confound IC50 determinations or selectivity profiling.

Quote Request

Request a Quote for (5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.